3,5-Dimethyl-1,2,4,3,5-trioxadiborolane
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Overview
Description
3,5-Dimethyl-1,2,4,3,5-trioxadiborolane is a chemical compound with the molecular formula C2H6B2O3 and a molecular weight of 99.69 g/mol It is characterized by its unique structure, which includes boron and oxygen atoms arranged in a cyclic configuration
Preparation Methods
The synthesis of 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane typically involves the reaction of boron-containing precursors with organic compounds under controlled conditions. One common method includes the reaction of boronic acids with diols in the presence of a dehydrating agent to form the cyclic boronate ester . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Dimethyl-1,2,4,3,5-trioxadiborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert it into boron hydrides or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dimethyl-1,2,4,3,5-trioxadiborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: Its derivatives are explored for potential use in drug delivery systems due to their ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can form stable complexes with proteins and nucleic acids, potentially altering their function. In chemical reactions, its boron atoms can act as Lewis acids, facilitating various catalytic processes .
Comparison with Similar Compounds
Similar compounds to 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane include other boron-containing cyclic esters such as:
1,2,4,3,5-Trioxadiborolane: Lacks the methyl groups present in this compound.
3,5-Dimethyl-1,2,4-oxadiazole: Contains nitrogen in place of boron, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of boron and oxygen atoms, which imparts distinct reactivity and stability compared to its analogs.
Properties
IUPAC Name |
3,5-dimethyl-1,2,4,3,5-trioxadiborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6B2O3/c1-3-5-4(2)7-6-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGNBWDTFRRQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OO1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6B2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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